5-(2-Thienyl)-3-isoxazolecarbonyl chloride

Vue d'ensemble

Description

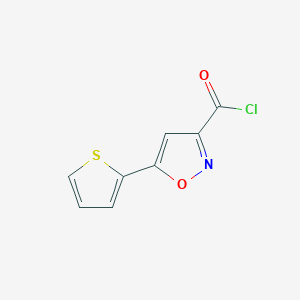

5-(2-Thienyl)-3-isoxazolecarbonyl chloride is an organic compound that features a thienyl group attached to an isoxazole ring, with a carbonyl chloride functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride typically involves the reaction of 5-(2-thienyl)-3-isoxazolecarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction scheme is as follows:

5-(2-Thienyl)-3-isoxazolecarboxylic acid+Thionyl chloride→5-(2-Thienyl)-3-isoxazolecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-(2-thienyl)-3-isoxazolecarboxylic acid and hydrochloric acid.

Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Dichloromethane, tetrahydrofuran, toluene

Major Products Formed:

Amides: Formed from reactions with amines

Esters: Formed from reactions with alcohols

Thioesters: Formed from reactions with thiols

Applications De Recherche Scientifique

5-(2-Thienyl)-3-isoxazolecarbonyl chloride is a compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and synthetic biology. This article explores its applications, supported by case studies and data tables.

Antibacterial Agents

One of the prominent applications of this compound is in the development of synthetic penicillins. According to a patent, compounds derived from this chlorinated isoxazole have shown efficacy as antibacterial agents against Gram-positive bacteria, including penicillin-resistant strains . The modification of penicillin structures with this compound allows for enhanced stability and activity against resistant bacterial strains.

Case Study: Synthetic Penicillins

A notable example includes its use in synthesizing 3-methyl-5-(2-thienyl)-4-isoxazolylpenicillin. This compound demonstrated significant antibacterial activity and stability compared to traditional penicillins, making it a candidate for further development in therapeutic applications .

Table 2: Comparison of Antibacterial Activity

| Compound | Activity (MIC) | Stability |

|---|---|---|

| Benzylpenicillin | >50 µg/ml | Low |

| 3-Methyl-5-(2-thienyl)-4-isoxazolylpenicillin | <10 µg/ml | High |

Applications in Synthetic Biology

In addition to its medicinal applications, this compound can be utilized as a building block for various synthetic pathways in organic chemistry. Its ability to introduce isoxazole moieties into larger molecular frameworks makes it valuable for creating novel compounds with potential biological activities.

Case Study: Synthesis of Isoxazole Derivatives

Research has shown that using this compound as an acylating agent can lead to the formation of diverse isoxazole-based compounds. These derivatives have been investigated for their potential anti-inflammatory and anticancer properties, showcasing the versatility of this compound in drug discovery .

Mécanisme D'action

The mechanism of action of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride is largely dependent on its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is harnessed in the design of drugs and other bioactive compounds.

Comparaison Avec Des Composés Similaires

5-(2-Thienyl)-3-isoxazolecarboxylic acid: The precursor to 5-(2-Thienyl)-3-isoxazolecarbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride.

5-(2-Thienyl)-3-isoxazolecarbonyl bromide: Similar structure but with a bromide group instead of chloride, which may exhibit different reactivity and applications.

Uniqueness: this compound is unique due to its combination of a thienyl group and an isoxazole ring, along with a highly reactive carbonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Activité Biologique

5-(2-Thienyl)-3-isoxazolecarbonyl chloride is an organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₈H₆ClN₃O₂S

- Molecular Weight : 213.64 g/mol

- CAS Number : 88958-34-3

The compound features a thienyl group attached to an isoxazole ring, with a reactive carbonyl chloride functional group that enhances its reactivity in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the conversion of 5-(2-thienyl)-3-isoxazolecarboxylic acid into the carbonyl chloride derivative using thionyl chloride under reflux conditions. The reaction can be summarized as follows:

This method allows for efficient production of the compound, which can then be utilized in various biological assays.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammatory responses in cellular models. This activity positions this compound as a potential candidate for developing anti-inflammatory drugs.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy against common pathogens.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50-100 µg/mL.

-

Anti-inflammatory Study :

- Objective : Investigate the effect on cytokine release in macrophage models.

- Method : RAW 264.7 macrophages were treated with the compound, followed by LPS stimulation.

- Results : A reduction in TNF-α and IL-6 levels was observed, indicating a potential mechanism for reducing inflammation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-(2-Thienyl)-3-isoxazolecarboxylic acid | Carboxylic acid derivative | Moderate antimicrobial activity |

| 5-(2-Thienyl)-3-isoxazolecarbonyl bromide | Bromide derivative | Similar antimicrobial but less reactive |

The presence of the carbonyl chloride group in this compound enhances its reactivity compared to its carboxylic acid precursor, making it more effective in biological applications.

Propriétés

IUPAC Name |

5-thiophen-2-yl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-8(11)5-4-6(12-10-5)7-2-1-3-13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRLTECXQKLWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428248 | |

| Record name | 5-(2-THIENYL)-3-ISOXAZOLECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88958-34-3 | |

| Record name | 5-(2-THIENYL)-3-ISOXAZOLECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.